3-(3-Methylcyclobutyl)propanoic acid

Lipophilicity Drug Design Membrane Permeability

3-(3-Methylcyclobutyl)propanoic acid is a C8H14O2 cycloalkyl carboxylic acid characterized by a cyclobutyl ring bearing a methyl substituent at the 3-position and a propanoic acid side chain. It is commercially available at >98% purity from multiple reputable suppliers, with a catalog molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 1313544-48-7
Cat. No. B2407898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylcyclobutyl)propanoic acid
CAS1313544-48-7
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCC1CC(C1)CCC(=O)O
InChIInChI=1S/C8H14O2/c1-6-4-7(5-6)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyROQSJMIERXZXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylcyclobutyl)propanoic acid (CAS 1313544-48-7): Core Identity and Procurement Benchmarks


3-(3-Methylcyclobutyl)propanoic acid is a C8H14O2 cycloalkyl carboxylic acid characterized by a cyclobutyl ring bearing a methyl substituent at the 3-position and a propanoic acid side chain . It is commercially available at >98% purity from multiple reputable suppliers, with a catalog molecular weight of 142.20 g/mol . The compound serves as a key synthetic intermediate for constrained amino acid derivatives and is utilized in medicinal chemistry programs exploring cyclobutyl-containing pharmacophores .

Why 3-(3-Methylcyclobutyl)propanoic Acid Cannot Be Replaced by Unsubstituted Cycloalkyl Propanoic Acids


Simple in-class substitution (e.g., using cyclobutylpropanoic acid or cyclopropylpropanoic acid) alters key physicochemical properties that directly impact molecular recognition, membrane permeability, and downstream synthetic outcomes. The 3-methyl substituent on the cyclobutyl ring measurably increases lipophilicity without changing polar surface area, creating a differentiated steric and electronic profile that is critical in structure–activity relationship (SAR) studies and rational building-block selection [1]. Quantitative evidence for these differences is detailed below.

Quantitative Differentiation Guide: 3-(3-Methylcyclobutyl)propanoic Acid vs. Closest Structural Analogs


Increased Calculated Lipophilicity (LogP) Relative to Cyclobutyl and Cyclopropyl Analogs

The calculated partition coefficient (LogP) of 3-(3-methylcyclobutyl)propanoic acid is 1.90 , which is 0.19 log units higher than that of 3-cyclobutylpropanoic acid (LogP 1.71) and 0.59–0.64 log units higher than that of 3-cyclopropylpropanoic acid (LogP 1.26–1.31) [1]. This increase is attributable solely to the methyl substituent, as the topological polar surface area (TPSA) remains constant at 37.3 Ų across the series .

Lipophilicity Drug Design Membrane Permeability

Elevated Boiling Point Indicative of Stronger Intermolecular Interactions

3-(3-Methylcyclobutyl)propanoic acid exhibits a predicted boiling point of 231.1 ± 8.0 °C at 760 mmHg , which is 3.5 °C higher than the boiling point of the demethylated analog 3-cyclobutylpropanoic acid (227.6 ± 8.0 °C) . This difference is consistent with the increased molecular weight (142.20 vs. 128.17 g/mol) and enhanced van der Waals interactions conferred by the methyl group.

Physicochemical Characterization Purification Formulation

Critical Intermediate for Constrained Amino Acid Derivatives with Distinct Steric and Electronic Properties

3-(3-Methylcyclobutyl)propanoic acid functions as the direct precursor to 2-amino-3-(3-methylcyclobutyl)propanoic acid and its enantiopure forms [1]. The resulting amino acid derivative is reported to possess enhanced steric bulk and electronic properties due to the 3-methylcyclobutyl side chain, which increases lipophilicity and may improve membrane permeability in bioactive peptide mimetics [2]. In contrast, unsubstituted cyclobutyl amino acid analogs lack this steric and electronic augmentation.

Peptidomimetics Medicinal Chemistry Building Block

Constant Polar Surface Area Ensures Predictable Solubility–Permeability Balance Across the Analog Series

The topological polar surface area (TPSA) of 3-(3-methylcyclobutyl)propanoic acid is 37.3 Ų, identical to that of 3-cyclobutylpropanoic acid . This indicates that the methyl substitution does not alter the compound's hydrogen-bonding capacity, meaning observed lipophilicity gains (LogP +0.19) are achieved without increasing polarity—an advantageous profile for balancing passive permeability and aqueous solubility in lead optimization.

Polar Surface Area Drug-Likeness ADME

Optimal Deployment Scenarios for 3-(3-Methylcyclobutyl)propanoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity Without Polar Surface Area Increase

When a cyclobutyl-containing lead series requires improved cell permeability, 3-(3-methylcyclobutyl)propanoic acid provides a predictable LogP increase of +0.19 relative to the parent cyclobutylpropanoic acid without altering TPSA (37.3 Ų) . This enables controlled modulation of lipophilicity-driven ADME properties while maintaining solubility profiles.

Synthesis of Conformationally Constrained Peptidomimetics

The acid serves as the direct precursor to 2-amino-3-(3-methylcyclobutyl)propanoic acid, a non-proteinogenic amino acid that introduces steric constraint and enhanced lipophilicity into peptide backbones [1]. This is particularly valuable for improving metabolic stability and target selectivity in protease-resistant peptide therapeutics.

Physicochemical Reference Standard for Cycloalkyl SAR Studies

The compound's well-defined LogP (1.90), boiling point (231.1 °C), and TPSA (37.3 Ų) make it a useful reference point when benchmarking the effect of incremental methyl substitution on cycloalkyl carboxylic acid properties . This aids in rational building-block selection for combinatorial library design.

Process Chemistry: Distillation-Based Purification Planning

The elevated boiling point (231.1 °C vs. 227.6 °C for the des-methyl analog) provides a measurable 3.5 °C difference that can inform distillation strategies and thermal stability assessments during scale-up .

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